molecular formula C10H14O4 B086089 1,4-Butanediol diacrylate CAS No. 1070-70-8

1,4-Butanediol diacrylate

Cat. No. B086089
CAS RN: 1070-70-8
M. Wt: 198.22 g/mol
InChI Key: JHWGFJBTMHEZME-UHFFFAOYSA-N
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Description

1,4-Butanediol diacrylate is a multifunctional crosslinker used in drying technology for paintings, coatings, inks, resins, and adhesives . It serves as an intermediate product for polymer synthesis in the chemical industry . It is also used in crafting polyurethanes, polyacrylates, and polyimides . Upon heating, it polymerizes to form a stable cross-linked network by reacting its acrylate groups with other molecules, including amines and alcohols .


Synthesis Analysis

1,4-Butanediol diacrylate can be synthesized from 1,4-anhydroerythritol and hydrogen . A physical mixture of ReOx–Au/CeO2 and carbon-supported rhenium catalysts effectively converted 1,4-anhydroerythritol to 1,4-butanediol with H2 as a reductant . Another method involves using acrylic acid and 1,4-butanediol with a synthetic solid acid catalyst .


Molecular Structure Analysis

The molecular formula of 1,4-Butanediol diacrylate is C10H14O4 .


Chemical Reactions Analysis

Upon heating, 1,4-Butanediol diacrylate polymerizes to form a stable cross-linked network by reacting its acrylate groups with other molecules, including amines and alcohols .


Physical And Chemical Properties Analysis

1,4-Butanediol diacrylate has a molar mass of 198.22 g/mol . It has a density of 1.051 g/mL at 25 °C (lit.) . The melting point is -7°C , and the boiling point is 83 °C/0.3 mmHg (lit.) . It is immiscible with water , and its refractive index is n20/D 1.456 (lit.) .

Scientific Research Applications

  • Bioproduction from Renewable Resources : A study by Yim et al. (2011) describes metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol from renewable carbohydrate feedstocks, demonstrating a sustainable approach to manufacturing this chemical from non-petroleum sources (Yim et al., 2011).

  • Modular Bacterial Engineering for Bio-production : Liu and Lu (2015) report the successful bio-production of 1,4-butanediol in engineered bacteria, emphasizing the synergy between synthetic biology and metabolic engineering (Liu & Lu, 2015).

  • Thermal Polymerization and Cross-Linking : Selli et al. (1994) conducted a kinetic study on the thermal polymerization and cross-linking of pre-irradiated 1,4-butanediol diacrylate, relevant in the development of polymers and materials science (Selli et al., 1994).

  • Synthesis and Characterization for Biomedical Applications : Lynn and Langer (2000) synthesized and characterized poly(β-aminoesters) using 1,4-butanediol diacrylate, highlighting its potential in biomedical applications like gene delivery (Lynn & Langer, 2000).

  • Enzyme Catalysis and Gene Cloning : Sakai et al. (1999) explored the conversion of 1,4-butanediol diacrylate to 4-hydroxybutyl acrylate by a carboxylesterase enzyme, demonstrating its relevance in enzymatic reactions and genetic engineering (Sakai et al., 1999).

  • Gene Transfection Efficiency : Zeng et al. (2017) synthesized highly branched poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) to improve gene transfection efficiency, emphasizing the role of this compound in genetic research and therapy (Zeng et al., 2017).

  • Hyperbranched Polyethylenes Synthesis : Morgan et al. (2008) reported the synthesis of hyperbranched polyethylenes tethered with pendant acryloyl functionalities using 1,4-butanediol diacrylate, significant in materials science and polymer chemistry (Morgan et al., 2008).

  • Toxicological Studies : Zvosec et al. (2001) investigated the toxic effects and health risks associated with the ingestion of 1,4-butanediol, which is crucial for understanding its safety profile (Zvosec et al., 2001).

Safety And Hazards

1,4-Butanediol diacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

There are ongoing studies on the synthesis and photopolymerization kinetics of 1,4-Butanediol diacrylate . It is also being explored for use in creating hydrogels that are used in the study of material properties and interactions .

properties

IUPAC Name

4-prop-2-enoyloxybutyl prop-2-enoate
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InChI

InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JHWGFJBTMHEZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25067-24-7, 110911-62-1, 52277-33-5
Record name 2-Propenoic acid, 1,1′-(1,4-butanediyl) ester, homopolymer
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Record name Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer
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Record name Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-
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DSSTOX Substance ID

DTXSID6044779
Record name 1,4-Butanediol diacrylate
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Molecular Weight

198.22 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester
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Product Name

1,4-Butanediol diacrylate

CAS RN

1070-70-8, 31442-13-4, 52277-33-5
Record name 1,4-Butanediol, diacrylate
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Record name Butanediol diacrylate
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Record name 2-Propenoic acid, diester with butanediol
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Record name 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester
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Record name 2-Propenoic acid, diester with butanediol
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Record name Poly(oxy-1,4-butanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-[(1-oxo-2-propen-1-yl)oxy]-
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Record name 1,4-Butanediol diacrylate
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Record name 1,4-butanediyl diacrylate
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Record name Poly(oxy-1,4-butanediyl), a-(1-oxo-2-propenyl)-#-[(1-oxo-2-propenyl)oxy]-
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Record name TETRAMETHYLENE GLYCOL DIACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,490
Citations
E Selli, IR Bellobono, C Oliva - Macromolecular Chemistry and …, 1994 - Wiley Online Library
The thermal polymerization and cross‐linking of 1,4‐butanediol diacrylate taking place after irradiation was followed kinetically in the temperature range from 60 to 140C. Low …
Number of citations: 12 onlinelibrary.wiley.com
M Zeng, D Zhou, S Ng, J O'Keeffe Ahern, F Alshehri… - Polymers, 2017 - mdpi.com
The top-performing linear poly(β-amino ester) (LPAE), poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) (C32), has demonstrated gene transfection efficiency comparable to viral-…
Number of citations: 22 www.mdpi.com
D Zhou, Y Gao, J O'Keeffe Ahern, Q Xu… - … Applied Materials & …, 2016 - ACS Publications
One of the most significant challenges in the development of polymer materials for gene delivery is to understand how topological structure influences their transfection properties. Poly(5…
Number of citations: 33 pubs.acs.org
C Li, SY Tzeng, LE Tellier, JJ Green - ACS applied materials & …, 2013 - ACS Publications
Biodegradable polyelectrolyte surfaces for gene delivery were created through electrospinning of biodegradable polycations combined with iterative solution-based multilayer coating. …
Number of citations: 20 pubs.acs.org
Y Sakai, J Ishikawa, S Fukasaka… - Bioscience …, 1999 - academic.oup.com
A carboxylesterase that is responsible for conversion of 1,4-butanediol diacrylate (BDA) to 4-hydroxybutyl acrylate (4HBA) was found in Brevibacterium lines IFO 12171, and purified to …
Number of citations: 26 academic.oup.com
J Penelle, AA Stoiov, AA Stolov… - Science Direct Working …, 2000 - papers.ssrn.com
A new bisacrylate, 1, 4-butanediol bis (a-trimethylsiloxyacrylate), that incorporates trimethylsiloxy (MeSiO-) groups on the a-position of each acrylic moiety can be synthesized in …
Number of citations: 2 papers.ssrn.com
V Augustin, T Stachowiak, F Svec… - Electrophoresis, 2008 - Wiley Online Library
A polyacrylate‐based monolithic column bearing cationic functionalities and designed for capillary electrochromatography (CEC) has been prepared via photopolymerization of a …
N Akter, S Saha, FMJ Hossain, FB Quader… - Journal of Research …, 2013 - academia.edu
Chitosan reinforced starch-based biodegradable films were prepared by solution casting. Tensile strength (TS), tensile modulus (TM), elongation at break (%), and water vapor …
Number of citations: 1 www.academia.edu
R Henkel, P Vana - Macromolecular Chemistry and Physics, 2014 - Wiley Online Library
Statistical networks of butyl acrylate and 1,4‐butanediol diacrylate are photopolymerized in bulk, both in the presence and absence of the RAFT agent EPHT. The amounts of crosslinker …
Number of citations: 38 onlinelibrary.wiley.com
R Henkel, P Vana - Macromolecular Materials and Engineering, 2015 - Wiley Online Library
The addition of the RAFT agent S‐ethyl‐propane‐2‐ylonate‐S′‐hexyl‐trithiocarbonate (EPHT) to the crosslinking polymerization forming poly(butylacrylate‐co‐1,4‐butanediol‐…
Number of citations: 5 onlinelibrary.wiley.com

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